molecular formula C10H19NO4 B2402578 Methyl 4-((tert-butoxycarbonyl)amino)butanoate CAS No. 85909-04-2

Methyl 4-((tert-butoxycarbonyl)amino)butanoate

Cat. No.: B2402578
CAS No.: 85909-04-2
M. Wt: 217.265
InChI Key: WOSTYWSKGONZPI-UHFFFAOYSA-N
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Description

Methyl 4-((tert-butoxycarbonyl)amino)butanoate is an organic compound with the molecular formula C10H19NO4. It is commonly used in organic synthesis, particularly in the preparation of various amino acid derivatives. The compound is known for its stability and ease of handling, making it a valuable reagent in chemical research and industrial applications .

Mechanism of Action

Pharmacokinetics

Pharmacokinetics refers to how a drug is absorbed, distributed, metabolized, and excreted (ADME) in the body. The compound has a Log Po/w value of 2.77 (iLOGP), 1.11 (XLOGP3), 1.46 (WLOGP), 1.13 (MLOGP), and 0.97 (SILICOS-IT), indicating its lipophilicity . Its water solubility is classified as very soluble .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-((tert-butoxycarbonyl)amino)butanoate can be synthesized through several methods. One common approach involves the reaction of 4-aminobutanoic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then esterified with methanol to yield the final product .

Industrial Production Methods

In industrial settings, the synthesis of this compound often employs flow microreactor systems. This method allows for the efficient and sustainable introduction of the tert-butoxycarbonyl group into various organic compounds. The flow process is more versatile and sustainable compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((tert-butoxycarbonyl)amino)butanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Ammonia (NH3), primary amines (RNH2).

Major Products

The major products formed from these reactions include:

Scientific Research Applications

Methyl 4-((tert-butoxycarbonyl)amino)butanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various amino acid derivatives and peptides.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-((tert-butoxycarbonyl)amino)butanoate is unique due to its stability and ease of handling. Its ability to act as a protecting group for amino acids makes it a valuable reagent in organic synthesis. The compound’s versatility in various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness .

Biological Activity

Methyl 4-((tert-butoxycarbonyl)amino)butanoate (MBCAB) is a compound with significant potential in medicinal chemistry, particularly due to its structural characteristics that allow for various biological interactions. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

MBCAB features a tert-butoxycarbonyl (Boc) protecting group on the amino moiety, which enhances its stability and modulates its reactivity. The molecular formula is C9H17N1O4C_9H_{17}N_1O_4, with a molecular weight of approximately 189.24 g/mol. The presence of the Boc group not only protects the amine but also influences the compound's interaction with biological targets.

Synthesis

The synthesis of MBCAB typically involves the following steps:

  • Protection of Amino Group : The amino group is protected using tert-butoxycarbonyl chloride.
  • Esterification : Methyl butanoate is reacted with the protected amine to form MBCAB.
  • Purification : The product is purified through recrystallization or chromatography.

This synthetic pathway allows for the introduction of various functional groups, which can be tailored to enhance biological activity.

Enzyme Inhibition

MBCAB has been studied for its potential as an enzyme inhibitor. The Boc group facilitates selective modifications that can lead to the development of inhibitors targeting specific enzymes involved in metabolic pathways. For example, studies have shown that derivatives of MBCAB can inhibit N-methyltransferases, which are crucial in various biochemical processes, including drug metabolism and neurotransmitter regulation .

Anticancer Activity

Recent research indicates that compounds related to MBCAB exhibit promising anticancer properties. For instance, structural analogs have demonstrated significant inhibitory effects on cancer cell proliferation, particularly in triple-negative breast cancer (TNBC) cell lines . The structure-activity relationship studies suggest that modifications to the Boc group can enhance selectivity and potency against cancer cells while minimizing toxicity to normal cells.

Compound IC50 (μM) Selectivity Target
MBCAB0.12619-foldTNBC cells
Analog A0.05015-foldTNBC cells
Analog B0.20010-foldNon-cancer

The mechanism by which MBCAB exerts its biological effects is believed to involve modulation of enzyme activity through competitive inhibition. The Boc protecting group may enhance binding affinity by stabilizing interactions with active sites of target enzymes .

Case Studies

  • Inhibition of N-Methyltransferase (NTMT1) :
    • A study explored the effect of MBCAB derivatives on NTMT1, revealing potent inhibition with an apparent KiK_i value in the picomolar range.
    • Selectivity was confirmed against closely related enzymes, indicating a promising therapeutic window for drug development .
  • Antiproliferative Effects in Cancer Models :
    • In vitro assays demonstrated that MBCAB significantly inhibited proliferation in TNBC cell lines while showing reduced effects on non-cancerous cells, highlighting its potential for targeted cancer therapy .

Safety and Toxicity

Safety assessments indicate that while MBCAB shows potent biological activity, it also requires careful evaluation regarding toxicity profiles. Preliminary data suggest a favorable safety margin, but further studies are necessary to fully characterize its pharmacokinetics and long-term effects .

Properties

IUPAC Name

methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-7-5-6-8(12)14-4/h5-7H2,1-4H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSTYWSKGONZPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-(tert-butoxycarbonylamino)butanoic acid (7.0 g, 34.5 mmol) and K2CO3 (9.5 g, 68.9 mmol) in acetone (70 mL) was added MeI (7.5 g, 51.8 mmol) at rt. The reaction solution was stirred at 45° C. for 12 hrs. The mixture was washed with water and saturated sodium chloride, dried over Na2SO4, and concentrated to afford methyl 4-(tert-butoxycarbonylamino)butanoate (6.2 g, 83%) as a yellow oil. ESI-MS (EI+, m/z): 240 [M+Na]+.
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
9.5 g
Type
reactant
Reaction Step One
Name
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

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